molecular formula C22H25N3O4 B15085056 N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 765298-51-9

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B15085056
CAS No.: 765298-51-9
M. Wt: 395.5 g/mol
InChI Key: HKEQAHTUKLLLMT-BUVRLJJBSA-N
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Description

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that belongs to the class of hydrazones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process. One common method involves the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. This interaction can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

765298-51-9

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide

InChI

InChI=1S/C22H25N3O4/c1-3-12-28-19-10-8-18(9-11-19)22(27)23-16-21(26)25-24-15-17-6-5-7-20(14-17)29-13-4-2/h4-11,14-15H,2-3,12-13,16H2,1H3,(H,23,27)(H,25,26)/b24-15+

InChI Key

HKEQAHTUKLLLMT-BUVRLJJBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C

Origin of Product

United States

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